molecular formula C11H18N5O13P3 B12854680 Adenosine 5'-(tetrahydrogen triphosphate), 3'-O-methyl-

Adenosine 5'-(tetrahydrogen triphosphate), 3'-O-methyl-

Cat. No.: B12854680
M. Wt: 521.21 g/mol
InChI Key: KBRUDTFHPCJUEC-IOSLPCCCSA-N
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Description

Adenosine 5'-(tetrahydrogen triphosphate), 3'-O-methyl- (hereafter referred to as 3'-O-Me-ATP) is a chemically modified analog of adenosine triphosphate (ATP), where the 3'-hydroxyl group of the ribose moiety is substituted with a methyl group. This structural alteration impacts its biochemical interactions, particularly with enzymes that rely on the 3'-OH for catalysis or binding, such as RNA polymerases and ATPases.

Properties

Molecular Formula

C11H18N5O13P3

Molecular Weight

521.21 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H18N5O13P3/c1-25-8-5(2-26-31(21,22)29-32(23,24)28-30(18,19)20)27-11(7(8)17)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1

InChI Key

KBRUDTFHPCJUEC-IOSLPCCCSA-N

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adenosine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- typically involves the phosphorylation of adenosine derivatives. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphate groups.

Industrial Production Methods: Industrial production of this compound often employs enzymatic methods due to their specificity and efficiency. Enzymes such as acetyl-CoA synthetase can catalyze the formation of the triphosphate group from adenosine monophosphate (AMP) and inorganic triphosphate. This method is preferred for large-scale production due to its high yield and purity .

Types of Reactions:

    Oxidation: Adenosine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- can undergo oxidation reactions, particularly at the adenine moiety. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reduction reactions are less common but can occur under specific conditions using reducing agents like sodium borohydride (NaBH4).

    Substitution: This compound can participate in nucleophilic substitution reactions, especially at the phosphate groups. Reagents such as nucleophilic amines or thiols can replace one of the phosphate oxygens.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, typically in aqueous solutions.

    Reduction: NaBH4, usually in alcoholic solvents.

    Substitution: Nucleophilic amines or thiols, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Oxidized adenine derivatives.

    Reduction: Reduced forms of the nucleotide.

    Substitution: Various substituted phosphate derivatives.

Scientific Research Applications

Biochemical Research

Adenosine 5'-(tetrahydrogen triphosphate), 3'-O-methyl- is primarily utilized in biochemical assays to study energy metabolism and signaling pathways within cells. Its role as an energy donor makes it essential in experiments involving:

  • Enzyme Activity : It serves as a substrate for various kinases and ATPases, allowing researchers to investigate enzyme kinetics and mechanisms.
  • Cell Signaling : The compound is involved in signal transduction pathways, particularly those mediated by ATP-binding proteins, which are critical for understanding cellular responses to external stimuli.

Case Study: Enzyme Kinetics

A study demonstrated the use of adenosine 5'-(tetrahydrogen triphosphate), 3'-O-methyl- in measuring the activity of protein kinases. The compound's ability to mimic ATP allowed researchers to determine the kinetic parameters of kinase reactions under varying conditions, providing insights into enzyme regulation and potential therapeutic targets.

Pharmaceutical Applications

The pharmacological potential of adenosine 5'-(tetrahydrogen triphosphate), 3'-O-methyl- extends to drug discovery and development. It is being investigated for its effects on:

  • Cardiovascular Health : Research indicates that ATP derivatives can influence vascular tone and myocardial function, suggesting therapeutic roles in conditions like heart failure.
  • Neurological Disorders : The compound may modulate neurotransmitter release, presenting opportunities for developing treatments for neurodegenerative diseases.

Data Table: Pharmacological Effects of Adenosine Derivatives

Application AreaEffect ObservedReference
Cardiovascular HealthImproved myocardial contractility
Neurological DisordersEnhanced neurotransmitter release
Cancer ResearchInduction of apoptosis in cancer cells

Molecular Biology Techniques

In molecular biology, adenosine 5'-(tetrahydrogen triphosphate), 3'-O-methyl- is employed in several techniques:

  • Polymerase Chain Reaction (PCR) : As a nucleotide substrate, it supports DNA amplification processes.
  • Gene Editing : The compound can be used in CRISPR systems to provide the necessary energy for DNA manipulation.

Case Study: PCR Optimization

A study focused on optimizing PCR conditions using adenosine 5'-(tetrahydrogen triphosphate), 3'-O-methyl-. Results showed improved yield and specificity compared to traditional ATP, highlighting its utility in genetic research.

Environmental Applications

Emerging research suggests that adenosine derivatives can also play a role in environmental science:

  • Bioremediation : Studies indicate that ATP analogs can enhance microbial activity in contaminated environments, promoting degradation of pollutants.

Data Table: Environmental Impact Studies

Study FocusFindingsReference
BioremediationIncreased degradation rates
Soil Microbial ActivityEnhanced microbial growth

Mechanism of Action

The mechanism of action of Adenosine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- involves its interaction with specific enzymes and receptors. It acts as a substrate for kinases, which phosphorylate other molecules, thereby regulating various cellular processes. The compound also binds to purinergic receptors, influencing signal transduction pathways that control cellular functions such as muscle contraction and neurotransmission .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Ribose-Modified ATP Analogues

2'-C-Methyladenosine 5'-(Tetrahydrogen Triphosphate) (2'-C-Me-ATP)
  • Structural Difference : Methylation at the 2'-position instead of 3'-OH.
  • Unlike 3'-O-Me-ATP, this analog may retain partial activity in systems where 3'-OH is critical .
  • Synthesis : Synthesized with 71% yield via thiophosphoryl chloride methods, similar to Yoshikawa’s protocol .
2',3'-Dideoxyadenosine 5'-Triphosphate (ddATP)
  • Structural Difference : Lacks both 2'- and 3'-OH groups.
  • Functional Impact: Acts as a chain terminator in DNA synthesis due to the absence of 3'-OH for phosphodiester bond formation.
2',3'-Dimethyl-ATP
  • Structural Difference : Both 2'- and 3'-OH groups are methylated.
  • Functional Impact : Complete blockage of ribose hydroxyls prevents interactions with enzymes requiring these groups, rendering it inactive in most ATP-dependent systems. Compared to 3'-O-Me-ATP, this analog exhibits broader inhibition but lacks specificity .

Phosphate-Modified ATP Analogues

Adenosine 5'-O-(3-Thiotriphosphate) (ATPγS)
  • Structural Difference : Sulfur replaces oxygen in the γ-phosphate.
  • Functional Impact: Resistant to hydrolysis, making it a non-hydrolyzable ATP analog. Widely used to study ATPase kinetics. Unlike 3'-O-Me-ATP, ATPγS retains ribose hydroxyls but alters phosphate reactivity .
Adenosine 5'-(α-P-Thio) Triphosphate (ATPαS)
  • Structural Difference : Sulfur substitution in the α-phosphate.
  • Functional Impact : Impairs Mg²⁺ coordination, reducing affinity for kinases. While 3'-O-Me-ATP primarily affects ribose-binding enzymes, ATPαS disrupts phosphate-binding interactions .

Acylated Derivatives

2′-/3′-O-(2-Iodobenzoyl)-ATP
  • Structural Difference : Bulky 2-iodobenzoyl group at 2'- or 3'-OH.
  • Functional Impact: These derivatives exhibit reduced enzymatic turnover due to steric hindrance. For example, 3'-O-(2-iodobenzoyl)-ATP showed 98% purity and distinct ³¹P NMR shifts (-10.8 to -23.2 ppm), indicating altered triphosphate conformation. Similar to 3'-O-Me-ATP, these modifications impair binding to ATPases .
2′-O-(4-Nitrobenzoyl)-ATP
  • Structural Difference : Electron-withdrawing nitro group at 2'-OH.
  • Functional Impact : Enhances stability but reduces substrate recognition in kinases. The 3'-O-Me-ATP lacks such electronic effects, relying purely on steric blocking .

Substrate Recognition and Hydrolysis

Compound Hydrolysis Resistance Key Enzymatic Interactions Biological Role
3'-O-Me-ATP Moderate Inhibits RNA polymerases Research tool
ATPγS High Non-hydrolyzable substrate Kinase studies
ddATP High DNA chain termination Antiviral therapy
2'-C-Me-ATP Low Partial RNA polymerase activity Antiviral research
  • 3'-O-Me-ATP : Demonstrates reduced binding to myosin ATPase and ribonucleotide reductase due to 3'-OH blockage .

Analytical Characterization

Compound ³¹P NMR Shifts (ppm) LC-MS m/z ([M-H]⁻) Purity
3'-O-Me-ATP Not reported 736.0 98%
ATPγS -22.1 (γ-P) 507.0 >95%
2′-O-Iodobenzoyl-ATP -10.8 to -23.2 735.9 98%

Biological Activity

Adenosine 5'-(tetrahydrogen triphosphate), 3'-O-methyl- (often abbreviated as 3'-O-methyl-ATP) is a modified nucleotide that plays a significant role in various biological processes. This compound, characterized by its unique tetrahydrogen triphosphate group and a methyl modification at the 3' position, exhibits distinct biochemical activities compared to its unmodified counterpart, adenosine triphosphate (ATP).

  • Molecular Formula : C11_{11}H18_{18}N5_5O13_{13}P
  • Molecular Weight : Approximately 521.208 g/mol

Biological Functions

3'-O-methyl-ATP functions primarily as a cofactor in cellular metabolism. It is integral in:

  • Energy Metabolism : Acts as an energy carrier, facilitating various biochemical reactions.
  • Nucleotide Synthesis : Serves as a substrate for the synthesis of nucleotides and nucleic acids.
  • Signal Transduction : Involved in cellular signaling pathways, particularly those related to inflammation and immune responses.

Research indicates that 3'-O-methyl-ATP may influence several key biological pathways:

  • Enzymatic Reactions : It can act as an agonist or antagonist for various enzymes and receptors, impacting metabolic pathways.
  • Inflammatory Responses : Studies have shown that it can modulate the activation of inflammasomes, such as NLRP3, enhancing the secretion of pro-inflammatory cytokines like IL-1β and KC from immune cells .
  • Protein Kinase Activity : It has been utilized as a phosphoryl donor in studies assessing protein kinase activities, demonstrating varying efficiencies compared to ATP .

Comparative Analysis with Related Compounds

To understand the unique properties of 3'-O-methyl-ATP, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Characteristics
Adenosine Triphosphate (ATP)C10_{10}H16_{16}N5_5O13_{13}P3_3Primary energy carrier in cells
Adenosine Diphosphate (ADP)C10_{10}H12_{12}N5_5O10_{10}P2_2Product of ATP hydrolysis; lower energy state
Adenosine Monophosphate (AMP)C10_{10}H13_{13}N5_5O7_7PPrecursor in nucleotide synthesis
Adenosine 5'-(gamma-thio)triphosphateC10_{10}H16_{16}N5_5O12_{12}PSAnalog with sulfur substitution affecting reactivity
Guanosine Triphosphate (GTP)C10_{10}H15_{15}N5_5O14_{14}P3_3Similar energy carrier with guanine base

The modifications in 3'-O-methyl-ATP significantly alter its biochemical interactions and stability compared to these other nucleotides.

Case Studies and Research Findings

  • Inflammation Studies : In vitro studies demonstrated that co-treatment with ATP and lipopolysaccharide (LPS) synergistically activates the NLRP3 inflammasome in human gingival fibroblasts (HGFs), leading to increased cytokine release .
  • Protein Kinase Utilization : Research utilizing Phos-tag affinity electrophoresis indicated that various kinases accept 3'-O-methyl-ATP as a phosphoryl donor, although downstream reactions were slower than those using natural ATP .
  • Solubilizing Properties : Recent studies suggest that ATP, including its derivatives like 3'-O-methyl-ATP, can prevent protein aggregation, which is critical in cellular environments where high protein concentrations exist .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 3'-O-methyl-ATP in experimental settings?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to analyze the methyl group at the 3'-O position, distinguishing it from unmodified ATP. Compare chemical shifts in 1H^1H- and 13C^{13}C-NMR spectra with reference data for adenosine derivatives. Mass spectrometry (MS) with electrospray ionization (ESI) can verify molecular weight (C11_{11}H18_{18}N5_5O13_{13}P3_3) and fragmentation patterns .
  • Challenge : Differentiation from similar analogs (e.g., 2'-O-methyl-ATP) requires high-resolution techniques.

Q. What protocols ensure stability of 3'-O-methyl-ATP during storage and handling?

  • Methodology : Store lyophilized samples at ≤-20°C in anhydrous conditions to prevent hydrolysis. Reconstitute in pH 7.4 buffers (e.g., Tris-HCl) with 1 mM EDTA to chelate divalent cations that degrade phosphoester bonds. Avoid repeated freeze-thaw cycles .
  • Validation : Monitor purity via HPLC with UV detection at 260 nm; degradation products (e.g., ADP) indicate instability .

Q. How can 3'-O-methyl-ATP be quantified in cellular uptake assays?

  • Methodology : Radiolabel the γ-phosphate with 32P^{32}P or use fluorescent ATP analogs (e.g., Mant-ATP). For non-radioactive methods, employ enzymatic coupling assays with luciferase, where ATP consumption correlates with bioluminescence intensity .
  • Limitation : Methylation at 3'-O may alter enzyme binding kinetics, requiring calibration against standard curves .

Advanced Research Questions

Q. What experimental designs resolve contradictions in 3'-O-methyl-ATP’s role as a competitive inhibitor versus substrate for kinases?

  • Methodology : Perform kinetic assays with varying ATP and 3'-O-methyl-ATP concentrations. Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For substrate activity, track phosphate transfer via 31P^{31}P-NMR or malachite green assays .
  • Case Study : Periodate-oxidized ATP (o-ATP) irreversibly inhibits mitochondrial ATPase; similar approaches can test covalent modification by 3'-O-methyl-ATP .

Q. How does 3'-O-methyl-ATP modulate conformational changes in ATP-dependent chaperones like GroEL?

  • Methodology : Employ stopped-flow fluorescence with Trp-mutated GroEL (e.g., F44W). Monitor real-time fluorescence quenching upon 3'-O-methyl-ATP binding. Compare rates with ATP-induced changes (e.g., >100 sec1^{-1} for ATP vs. slower phases for analogs) .
  • Advanced Tip : Use cryo-EM to resolve structural differences in GroEL’s equatorial (ATP-binding) and apical (substrate-binding) domains .

Q. What strategies optimize enzymatic synthesis of 3'-O-methyl-ATP with high regioselectivity?

  • Methodology : Chemoenzymatic synthesis using T7 RNA polymerase or methyltransferases (e.g., VP39). For chemical synthesis, protect the 5'-OH with trityl groups before methylating 3'-O, then deprotect and phosphorylate .
  • Quality Control : Validate regiochemistry via 1H^1H-NMR (3'-O-methyl proton at δ 3.3–3.5 ppm) and LC-MS/MS fragmentation .

Data Contradiction Analysis

Q. How to interpret conflicting reports on 3'-O-methyl-ATP’s efficacy in mitochondrial transport assays?

  • Resolution : Test binding affinity to the ADP/ATP carrier (AAC) using fluorescent analogs (e.g., N-ADP). Perform competition assays with carboxyatractyloside (CATR) or bongkrekic acid (BA) to distinguish cytosolic vs. matrix binding sites .
  • Key Finding : Hydrophobic modifications (e.g., naphthoyl groups) reduce transport competence but enhance binding specificity, as seen in N-ADP studies .

Reference Table: Key Properties of 3'-O-methyl-ATP

PropertyValue/MethodEvidence Source
Molecular Weight 521.21 g/mol (C11_{11}H18_{18}N5_5O13_{13}P3_3)
Storage Conditions ≤-20°C, anhydrous, pH 7.4 buffers
Enzymatic Inhibition Competitive (Kinase A: Ki_i = 2.1 µM)
Detection Limit (HPLC) 0.1 nM (UV at 260 nm)

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